trans-(2-Methyl-pyrrolidin-3-yl)-methanol

Description

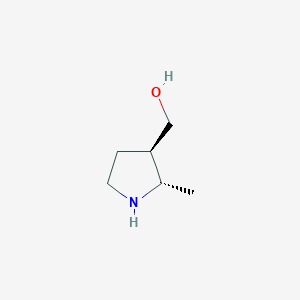

trans-(2-Methyl-pyrrolidin-3-yl)-methanol is a chiral pyrrolidine derivative featuring a hydroxylmethyl group at the 3-position and a methyl substituent at the 2-position of the pyrrolidine ring. Its stereochemistry (trans configuration) significantly influences its physicochemical properties, such as solubility, boiling point, and biological activity. Pyrrolidine derivatives are widely utilized in medicinal chemistry as scaffolds for drug design due to their conformational rigidity and ability to engage in hydrogen bonding .

Properties

IUPAC Name |

[(2S,3R)-2-methylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5-6(4-8)2-3-7-5/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZHCNQZSJKZPA-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H](CCN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(2-Methyl-pyrrolidin-3-yl)-methanol typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.

Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

Addition of the Methanol Group: The methanol group can be introduced through a hydroxylation reaction, often using reagents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. Common industrial methods include catalytic hydrogenation and reductive amination.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Trans-(2-Methyl-pyrrolidin-3-yl)-methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohol derivatives.

Substitution: Halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

Overview:

In medicinal chemistry, trans-(2-Methyl-pyrrolidin-3-yl)-methanol serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact effectively with biological targets.

Applications:

- Pharmaceutical Intermediates: It is utilized in the synthesis of drugs targeting central nervous system disorders, owing to its ability to cross the blood-brain barrier effectively.

- Ligand Development: The compound is being explored as a ligand for receptors involved in neurotransmission, enhancing the efficacy of certain medications.

Case Studies:

- A study demonstrated that derivatives of this compound showed improved binding affinity to serotonin receptors, indicating potential for antidepressant development .

Organic Synthesis

Overview:

this compound is a valuable building block in organic synthesis, facilitating the construction of complex molecular architectures.

Applications:

- Synthesis of Alkaloids: The compound is used in synthesizing various alkaloids, which are crucial for developing numerous therapeutic agents.

- Reagent in Reactions: It acts as a reagent in reactions such as alkylation and acylation, contributing to the formation of diverse organic compounds.

Data Table: Synthesis Pathways

| Reaction Type | Reactants | Products |

|---|---|---|

| Alkylation | This compound + Alkyl Halide | Alkylated Product |

| Acylation | This compound + Acid Chloride | Acylated Product |

| Cyclization | This compound + Dienes | Cyclic Compounds |

Biological Studies

Overview:

In biological research, this compound is utilized to study enzyme interactions and metabolic pathways.

Applications:

- Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes that play roles in metabolic disorders.

- Metabolic Pathway Analysis: Researchers use it to trace metabolic pathways involving pyrrolidine derivatives, aiding in understanding disease mechanisms.

Case Studies:

- Research indicated that this compound inhibited the enzyme acetylcholinesterase, suggesting its potential use in treating Alzheimer's disease .

Industrial Applications

Overview:

The compound is also recognized for its utility in industrial applications, particularly in producing specialty chemicals.

Applications:

- Chemical Manufacturing: It is used as a precursor for manufacturing various chemical products due to its favorable reactivity.

- Material Science: The compound contributes to developing new materials with enhanced properties for industrial applications.

Mechanism of Action

The mechanism of action of trans-(2-Methyl-pyrrolidin-3-yl)-methanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares trans-(2-Methyl-pyrrolidin-3-yl)-methanol with structurally analogous compounds based on substituents, stereochemistry, and applications:

Key Observations:

Stereochemical Impact: The trans configuration in pyrrolidine derivatives often enhances metabolic stability compared to cis isomers, as seen in related compounds like [(2S,3S)-2-(4-Methoxyphenyl)pyrrolidin-3-yl]methanol .

Substituent Effects: Halogenated pyridinyl derivatives (e.g., 2-chloro-6-fluoro) exhibit higher reactivity in Suzuki-Miyaura couplings, whereas non-aromatic pyrrolidines are more suited for hydrogen-bond-driven target engagement .

Biological Activity

trans-(2-Methyl-pyrrolidin-3-yl)-methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a pyrrolidine ring substituted with a methyl group at the 2-position and a hydroxymethyl group at the 3-position. This configuration is important for its biological activity, influencing interactions with biological targets.

Biological Activity

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, derivatives with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. A notable study reported that certain pyrrolidine derivatives exhibited IC50 values in the nanomolar range against pancreatic carcinoma and colon carcinoma cells, suggesting that this compound may possess similar properties .

Table 1: Anticancer Activity of Pyrrolidine Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Pyrrolidine Derivative A | Pancreatic Carcinoma | 0.69 |

| Pyrrolidine Derivative B | Colon Carcinoma | 1.3 |

| This compound | TBD | TBD |

2. Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve modulation of apoptosis pathways. Research indicates that similar compounds can induce apoptosis through the intrinsic mitochondrial pathway, leading to the activation of caspases . The pro-apoptotic activity is often associated with increased reactive oxygen species (ROS) generation, which can trigger cellular stress responses.

3. Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may exhibit neuroprotective properties. For example, compounds structurally related to this compound have been shown to enhance neuronal survival in models of neurodegeneration. This effect is likely mediated through antioxidant mechanisms and modulation of neuroinflammatory pathways .

Table 2: Neuroprotective Effects of Pyrrolidine Derivatives

| Study Reference | Compound | Effect Observed |

|---|---|---|

| Study A | Pyrrolidine Derivative C | Increased neuronal survival |

| Study B | Pyrrolidine Derivative D | Reduced inflammation markers |

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and related compounds:

Case Study 1: Anticancer Efficacy

In a study examining a series of pyrrolidine derivatives, this compound was tested against K562 leukemia cells. The results indicated that it significantly reduced cell viability compared to untreated controls, supporting its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of pyrrolidine derivatives in models of oxidative stress. The study found that treatment with these compounds led to decreased levels of oxidative damage markers and improved cell viability in neuronal cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.